molecular formula C7H5ClN2OS B13951204 1H-Benzimidazole-1-sulfinylchloride CAS No. 76113-66-1

1H-Benzimidazole-1-sulfinylchloride

Cat. No.: B13951204
CAS No.: 76113-66-1
M. Wt: 200.65 g/mol
InChI Key: CSFFRLZLOYZDHJ-UHFFFAOYSA-N
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Description

1H-Benzimidazole-1-sulfinylchloride is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological and pharmacological activities The structure of this compound consists of a benzene ring fused to an imidazole ring, with a sulfinyl chloride group attached to the nitrogen atom of the imidazole ring

Preparation Methods

1H-Benzimidazole-1-sulfinylchloride can be synthesized through several synthetic routes. One common method involves the reaction of benzimidazole with thionyl chloride (SOCl2) in the presence of a suitable solvent. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound. Another method involves the use of chlorosulfonic acid (HSO3Cl) as a reagent, which reacts with benzimidazole to produce the desired compound.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters can significantly impact the efficiency of the synthesis process.

Chemical Reactions Analysis

1H-Benzimidazole-1-sulfinylchloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

    Oxidation: The sulfinyl chloride group can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The sulfinyl chloride group can be reduced to form sulfenyl derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The sulfinyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, or thiols, to form corresponding sulfinyl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide can yield 1H-Benzimidazole-1-sulfonylchloride.

Scientific Research Applications

1H-Benzimidazole-1-sulfinylchloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Benzimidazole derivatives, including this compound, have shown potential as antimicrobial, antiviral, and anticancer agents. They are studied for their ability to inhibit various enzymes and biological pathways.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the development of new drugs targeting specific diseases.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-1-sulfinylchloride involves its interaction with molecular targets and pathways within biological systems. The sulfinyl chloride group can react with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or disruption of biological pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

1H-Benzimidazole-1-sulfinylchloride can be compared with other benzimidazole derivatives, such as:

    1H-Benzimidazole-1-sulfonylchloride: Similar to this compound but with a sulfonyl group instead of a sulfinyl group. It exhibits different reactivity and biological properties.

    1H-Benzimidazole-1-thiol: Contains a thiol group instead of a sulfinyl chloride group. It has distinct chemical and biological activities.

    2-Substituted Benzimidazoles: These compounds have various substituents at the 2-position of the benzimidazole ring, leading to diverse chemical and biological properties.

Properties

CAS No.

76113-66-1

Molecular Formula

C7H5ClN2OS

Molecular Weight

200.65 g/mol

IUPAC Name

benzimidazole-1-sulfinyl chloride

InChI

InChI=1S/C7H5ClN2OS/c8-12(11)10-5-9-6-3-1-2-4-7(6)10/h1-5H

InChI Key

CSFFRLZLOYZDHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2S(=O)Cl

Origin of Product

United States

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